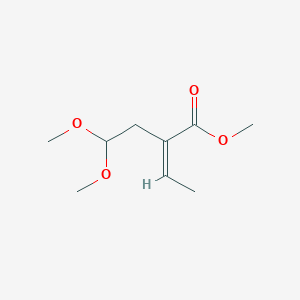
2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester
Descripción general
Descripción
This would typically include the compound’s systematic name, common names, and structural formula. The CAS number, which is a unique numerical identifier for chemical substances, might also be included.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials, including the reagents, conditions, and techniques required for each step.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine the structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity, selectivity, and the mechanisms of its reactions. Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy might be used to study these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Solvent Hydrogen-Bonding Effects in Reactions
- Tiglic acid, a compound related to 2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester, has been studied for its photooxidations using singlet oxygen. The hydrogen-bonding interaction between solvent and substrate significantly influences the ratio of major and minor ene allylic hydroperoxide products (Stensaas, Payne, Ivancic, & Bajaj, 2002).
Preparation of Enantiomerically Pure Acids and Esters
- Research on 2,3-epoxy-2-methylbutanoic acids, prepared from a compound similar to 2-Butenoic acid, shows the significance in creating enantiomerically pure acids and esters, useful in various synthetic applications (Torres-Valencia, Cerda-García-Rojas, & Joseph-Nathan, 1995).
Intermediate for Pyrethroids Pesticides Synthesis
- 3,3-Dimethyl-4-pentenoic acid methyl ester, closely related to the chemical , is a key intermediate in synthesizing pyrethroids pesticides. This showcases its role in industrial chemical synthesis (Chu-he, 2012).
Gas Chromatographic Analyses
- Studies involving methyl esters of monochlorinated propenoic and 2-butenoic acids, similar to the compound , have been conducted to understand their behavior in gas chromatographic analyses. This research is crucial for analytical chemistry, particularly in the separation of complex mixtures (Korhonen, 1984).
Role in the Study of Conformations in Various Solvents
- E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester, structurally related to 2-Butenoic acid, have been investigated to understand their conformations in different solvents. This research is crucial in understanding molecular dynamics in solution (Forgó, Felfoeldi, & Pálinkó, 2005).
Synthesis of 3,3-Dimethyl-4-pentenoic Acid Methyl Ester
- An improved method for synthesizing 3,3-Dimethyl-4-pentenoic acid methyl ester, a compound related to 2-Butenoic acid, highlights its importance as an industrial intermediate, particularly in the production of pyrethroids pesticides (Chu-he, 2012).
Use in High-Performance Liquid Chromatography
- The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, similar in structure to 2-Butenoic acid, has been used as a fluorogenic labeling agent for the high-performance liquid chromatography of biologically important thiols. This application is critical in biochemical analysis and diagnostics (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
I hope this general information is helpful. For a more detailed analysis, you might consider consulting a chemistry textbook or a scientific literature database. Please note that handling chemical substances should always be done by trained professionals in a controlled environment, following all relevant safety protocols.
Propiedades
IUPAC Name |
methyl (Z)-2-(2,2-dimethoxyethyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-7(9(10)13-4)6-8(11-2)12-3/h5,8H,6H2,1-4H3/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPRJLSIYOGAV-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CC(OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CC(OC)OC)\C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




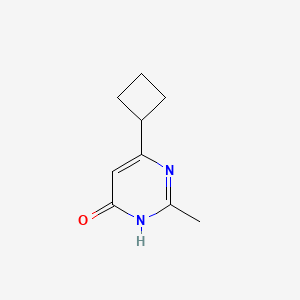
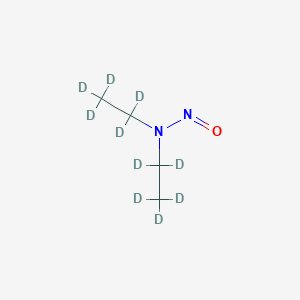
![N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436863.png)
![2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436866.png)
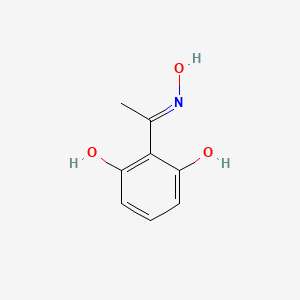

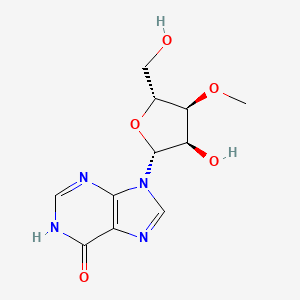
![6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1436874.png)
![7-(piperazin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1436875.png)
![Cobalt;(E)-3-hydroxy-2-[[(1R,2R)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]-1,2-diphenylethyl]iminomethyl]-1-(2,4,6-trimethylphenyl)but-2-en-1-one](/img/structure/B1436876.png)
![6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1436877.png)

![3-[1-(Ethylamino)cyclohexyl]phenol](/img/structure/B1436879.png)